2-Chloroheptane

Organic Synthesis Hydrohalogenation Isomer Selectivity

As a secondary alkyl chloride, 2-Chloroheptane provides balanced SN1/SN2 reactivity, unlike the primary isomer. Ideal for teaching substitution mechanisms, constructing complex molecules, and physical chemistry probe studies. Ensure synthetic success—source this specific secondary isomer to control reaction kinetics, purification, and downstream processing.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS No. 1001-89-4
Cat. No. B094523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroheptane
CAS1001-89-4
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCCCCCC(C)Cl
InChIInChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3
InChIKeyPTSLUOSUHFGQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroheptane (CAS 1001-89-4): A Secondary Alkyl Halide for Organic Synthesis and Mechanistic Studies


2-Chloroheptane (CAS 1001-89-4) is a secondary alkyl chloride with the molecular formula C₇H₁₅Cl, structurally characterized by a chlorine atom substituted at the second carbon of the heptane chain . As a member of the chloroalkane class, it exists as a colorless liquid under standard conditions [1]. Its secondary nature distinguishes it from its primary isomer, 1-chloroheptane, imparting a distinct reactivity profile in nucleophilic substitution and elimination reactions [2]. This compound serves primarily as a synthetic intermediate and a model substrate in academic research investigating reaction mechanisms such as SN1 and SN2 pathways [3].

Why 2-Chloroheptane Cannot Be Simply Replaced by 1-Chloroheptane or Other Alkyl Halides in Critical Protocols


The interchangeability of alkyl halides is fundamentally limited by their structural class (primary vs. secondary), which dictates reaction mechanism preference, kinetic rate, and physical properties. 2-Chloroheptane, as a secondary alkyl halide, provides a balanced reactivity profile that can access both SN1 and SN2 mechanisms depending on reaction conditions, unlike its primary isomer 1-chloroheptane, which is strongly biased toward SN2 pathways [1]. Furthermore, key physicochemical parameters, such as boiling point and density, differ measurably between the isomers, impacting purification strategies and formulation stability . Blind substitution with a primary analog can therefore lead to failed syntheses, altered reaction kinetics, and unexpected challenges in downstream processing.

Quantitative Differentiators for 2-Chloroheptane (CAS 1001-89-4) Against Key Comparators


Product Selectivity in Hydrohalogenation: 2-Chloroheptane as the Dominant Isomer

In the free-radical addition of HCl to hept-1-ene under specific conditions, 2-chloroheptane is formed as the major product. This contrasts with the behavior observed for hex-1-ene and oct-1-ene under identical conditions [1]. The high selectivity for the secondary isomer is a critical consideration for synthetic route planning.

Organic Synthesis Hydrohalogenation Isomer Selectivity

Physicochemical Property Differences: Lower Boiling Point and Density

2-Chloroheptane exhibits a significantly lower boiling point and density compared to its linear primary isomer, 1-chloroheptane. These differences are crucial for separation processes like fractional distillation and for predicting compound behavior in multi-component mixtures [1].

Physical Chemistry Purification Formulation

Favorable SN1 Reactivity Profile Compared to 1-Chloroheptane

As a secondary alkyl halide, 2-chloroheptane is a competent substrate for SN1 reactions, forming a more stable secondary carbocation intermediate. This is a fundamental difference from its primary isomer, 1-chloroheptane, which forms a much less stable primary carbocation and reacts very sluggishly, if at all, via an SN1 pathway [1][2].

Mechanistic Studies SN1 Reaction Kinetics

Regulated Flammability and Handling Characteristics

2-Chloroheptane is classified as a flammable liquid (Category 3) with specific handling and storage requirements. Its physical hazard profile, defined by its flash point, can differ from other alkyl halides and must be considered in process safety management [1].

Safety Handling Regulatory Compliance

Recommended Application Scenarios for 2-Chloroheptane (CAS 1001-89-4) Based on Quantified Evidence


As a Model Substrate in Undergraduate and Graduate Organic Chemistry Education

Due to its ability to participate in both SN1 and SN2 reaction mechanisms, 2-chloroheptane is an ideal compound for teaching and demonstrating the fundamental principles of nucleophilic substitution. It can be used to illustrate the impact of substrate structure (secondary vs. primary) on reaction kinetics and mechanism preference [1][2]. Its lower boiling point compared to 1-chloroheptane also simplifies purification and characterization by GC in a teaching lab setting [3].

As a Synthetic Intermediate for Chiral and Structurally Diverse Molecules

The secondary carbon-chlorine bond in 2-chloroheptane serves as a reactive handle for constructing more complex molecules. It can be used in alkylation reactions where the secondary alkyl group is specifically required, or as a precursor for synthesizing chiral alcohols via stereospecific substitution or enzymatic resolution [2]. The high selectivity for 2-chloroheptane in the hydrohalogenation of hept-1-ene (92%) makes it a readily accessible and cost-effective intermediate when produced via this route [4].

In Physicochemical Research on Binary Alkane Systems and Disorder

2-Chloroheptane has been specifically utilized as a probe molecule in advanced physical chemistry studies. For instance, research on γ-irradiated mixed alkane crystals containing 2-chlorohexane and octane showed that the presence of octane increases the relative formation of 2-chloroheptane. This finding provides unique insights into molecular packing, proton transfer mechanisms, and structural disorder in binary n-alkane crystals [5].

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